molecular formula C10H12Br2 B6323962 1,3-Dibromo-5-isopropyl-2-methylbenzene CAS No. 2624417-82-7

1,3-Dibromo-5-isopropyl-2-methylbenzene

Cat. No.: B6323962
CAS No.: 2624417-82-7
M. Wt: 292.01 g/mol
InChI Key: LFIMQKASAKRTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-5-isopropyl-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two bromine atoms, an isopropyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-isopropyl-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 5-isopropyl-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. This could include Friedel-Crafts acylation followed by bromination and subsequent reduction steps to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-isopropyl-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can produce quinones .

Scientific Research Applications

1,3-Dibromo-5-isopropyl-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-isopropyl-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The isopropyl and methyl groups influence the reactivity and orientation of these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents provides distinct steric and electronic effects compared to similar compounds .

Properties

IUPAC Name

1,3-dibromo-2-methyl-5-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIMQKASAKRTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.